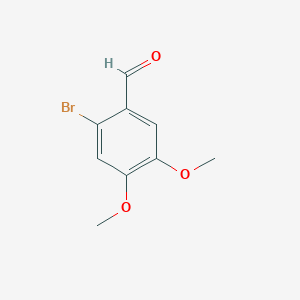

2-Bromo-4,5-dimethoxybenzaldehyde

Vue d'ensemble

Description

2-Bromo-4,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3254. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

It is known that the compound is used in the preparation of benzylchromenylamines , suggesting that it may interact with enzymes, proteins, and other biomolecules in this context.

Molecular Mechanism

It is known that the compound is used in the preparation of benzylchromenylamines

Activité Biologique

2-Bromo-4,5-dimethoxybenzaldehyde (CAS No. 5392-10-9) is a brominated aromatic aldehyde that has gained interest in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is synthesized through electrophilic aromatic substitution, primarily from veratraldehyde, using KBrO3 as a brominating agent. Understanding its biological activity is essential for potential applications in pharmaceuticals and agrochemicals.

Synthesis and Characterization

The synthesis of this compound involves the bromination of veratraldehyde under acidic conditions. The process yields a grayish-white solid with a melting point of 142-144 °C and an overall yield of approximately 82% when optimized . Characterization techniques such as Thin Layer Chromatography (TLC), Fourier Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) confirm the successful synthesis by identifying characteristic functional groups such as C-Br and C=O .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that halogenated benzaldehydes can inhibit the growth of various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity against pathogens like Staphylococcus aureus and Escherichia coli.

Antiparasitic Activity

Emerging studies have highlighted the importance of benzaldehyde derivatives in developing antiparasitic agents. The incorporation of polar functionalities in related compounds has been shown to enhance their solubility and metabolic stability while maintaining antiparasitic activity . Although direct studies on this compound are scarce, its structural characteristics align with those of known antiparasitic agents.

Cytotoxicity and Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is a high gastrointestinal absorption compound with the ability to cross the blood-brain barrier (BBB). It acts as a CYP1A2 inhibitor but does not affect other cytochrome P450 enzymes significantly . This selective inhibition may influence its therapeutic applications and safety profile.

Study on Antimicrobial Properties

A comparative study evaluated various brominated aromatic compounds for their antimicrobial properties. Results indicated that compounds with similar structures to this compound showed promising activity against Gram-positive bacteria, suggesting potential for further exploration in medicinal applications .

Research on Antiparasitic Efficacy

In a study targeting malaria parasites, derivatives of benzaldehydes were optimized for improved aqueous solubility and metabolic stability. The findings suggested that modifications to the benzaldehyde structure could enhance efficacy against Plasmodium falciparum, indicating that similar strategies could be applied to this compound for potential antimalarial development .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 244 g/mol |

| Melting Point | 142-144 °C |

| Log P (octanol-water) | 2.15 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2 (Yes), CYP2C19/2C9/2D6/3A4 (No) |

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-bromo-4,5-dimethoxybenzaldehyde typically involves the bromination of veratraldehyde using potassium bromate (KBrO3) in acidic conditions. This method allows for the generation of bromine in situ, minimizing the risks associated with handling elemental bromine.

Synthesis Methodology

- Reagents : Veratraldehyde, KBrO3, glacial acetic acid.

- Reaction Conditions : Electrophilic aromatic substitution under acidic conditions.

- Yield : High yields (up to 82.03%) have been reported with a melting point of 142-144 °C .

Characterization Techniques

- Thin Layer Chromatography (TLC) : Used for monitoring reaction progress.

- Fourier Transform Infrared Spectroscopy (FTIR) : Confirms functional groups such as C-Br and C=O.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates the purity and identity of the compound .

Anticancer Activity

Recent studies have highlighted the potential of derivatives of this compound as anticancer agents. For instance, the compound has been utilized to synthesize chalcone derivatives that exhibit significant cytotoxicity against breast cancer cell lines (MCF-7).

- Case Study : A derivative synthesized from this compound showed an IC50 value of 1164 µg/mL against Vero cells and demonstrated a selectivity index of 27.58, indicating its potential as an anticancer agent with lower toxicity compared to standard drugs like doxorubicin .

| Compound | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| Doxorubicin | 10.61 | - |

| 2'-Hydroxy-2-bromo-4,5-dimethoxychalcone | 1164 | 27.58 |

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions:

Claisen-Schmidt Reaction

This reaction involves the condensation of aldehydes with ketones to form chalcones. The use of this compound allows for the formation of complex structures with potential biological activity .

Electrophilic Aromatic Substitution

The compound can act as an electrophile in further synthetic transformations, leading to diverse functionalized products that are valuable in materials science and pharmaceuticals .

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several promising avenues:

- Development of new synthetic methodologies utilizing this compound as a key intermediate.

- Exploration of its derivatives for enhanced biological activity against various cancer types.

- Investigation into its potential applications in materials science due to its unique chemical properties.

Propriétés

IUPAC Name |

2-bromo-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQROBHFUDBOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202200 | |

| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-10-9 | |

| Record name | 6-Bromoveratraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5392-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3,4-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Bromo-3,4-dimethoxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8K9VA6TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-bromo-4,5-dimethoxybenzaldehyde?

A1: this compound is characterized by the following:

- Spectroscopic Data:

Q2: What are the common synthetic applications of this compound?

A2: This compound serves as a versatile starting material for synthesizing various compounds, including:

- Chalcone Derivatives: It readily undergoes Claisen-Schmidt condensation with acetophenones to yield chalcones, a class of compounds with potential anticancer activity. [, , ]

- Benzocyclobutenes: It can be transformed into 1-cyano-4,5-dimethoxybenzocyclobutene, a key intermediate in the synthesis of Ivabradine, a heart medication. []

- Lythraceae Alkaloids: It plays a crucial role in the total synthesis of Lythraceae alkaloids like (±)-Vertaline and (±)-Methyldecinine. [, ]

- Pyranophenanthridines: Condensation with amino-chromenes followed by cyclization yields pyranophenanthridines, some exhibiting cytotoxic activity. []

Q3: How can the methoxy groups in this compound be selectively cleaved?

A3: Selective demethylation can be achieved through different reaction systems:

- LiCl/DMF system under microwave irradiation: Leads to the formation of 6-bromovanillin by selectively removing one methoxy group. []

- Sulfuric acid system under microwave irradiation: Results in the formation of 6-bromoisoyvanillin through selective demethylation. []

- Concentrated sulfuric acid in the presence of methionine: Hydrolyzes the 5th-position methoxy group to a hydroxy group, yielding compounds like 2-bromo-5-hydroxy-4-methoxybenzaldehyde. []

Q4: Are there studies on the structure-activity relationship (SAR) of compounds derived from this compound?

A4:

- Chalcone derivatives: Studies indicate that the presence of bromo and methoxy groups on the chalcone ring, particularly in ring B, contributes to their anticancer activity. [, , ] The presence of a halogen like bromine is suggested to influence electron distribution and steric properties, potentially impacting the compound's interaction with biological targets. []

- Pyranophenanthridines: Research suggests that the 9,9-dimethyl-9H-pyrano[3,2-b]phenanthridine scaffold, particularly with dimethoxy or methylenedioxy substitutions, exhibits promising cytotoxic activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.